2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile
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Overview
Description
2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile is a chemical compound with a unique structure that includes a bromine atom, a nitrile group, and a difluoropropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 6-bromobenzonitrile with 3-amino-2,2-difluoropropylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of nitrobenzonitriles or imine derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropylamino group may enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom and nitrile group can also contribute to the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Amino-2,2-difluoropropyl)amino]-6-(trifluoromethyl)nicotinamide
- 2-[(3-Amino-2,2-difluoropropyl)amino]nicotinonitrile
Uniqueness
2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile is unique due to the presence of both a bromine atom and a difluoropropylamino group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N3/c11-8-2-1-3-9(7(8)4-14)16-6-10(12,13)5-15/h1-3,16H,5-6,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOVYWHRQKWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)NCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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